molecular formula C13H16BNO3 B596101 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine CAS No. 1251728-92-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine

Cat. No.: B596101
CAS No.: 1251728-92-3
M. Wt: 245.085
InChI Key: PWNZOGLNPAOHSL-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a furo[2,3-b]pyridine core and a boronic ester group. It is widely used in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of covalent organic frameworks (COFs) and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine typically involves the borylation of furo[2,3-b]pyridine derivatives. One common method includes the reaction of furo[2,3-b]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine stands out due to its furo[2,3-b]pyridine core, which imparts unique electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions and enhances its potential in medicinal chemistry applications.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-16-11(9)15-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNZOGLNPAOHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251728-92-3
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
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